N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide
Description
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to an imidazole-sulfonamide moiety via a methyl bridge. The oxadiazole ring is substituted with a tetrahydropyran (oxan-4-yl) group, while the imidazole is functionalized with an isopropyl (propan-2-yl) group and a sulfonamide. The sulfonamide group may enhance solubility and hydrogen-bonding interactions, critical for target binding .
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4S/c1-10(2)19-8-13(15-9-19)24(20,21)16-7-12-17-14(18-23-12)11-3-5-22-6-4-11/h8-11,16H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMJKCDCXGDPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The oxan ring can be introduced through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or mechanical properties.
Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and imidazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the active sites of enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogues
Key structural motifs in the target compound are shared with several pharmacologically active analogues (Table 1).
Table 1: Structural and Functional Comparison with Analogues
Key Observations :
- Oxadiazole Substitution : The oxan-4-yl group in the target compound replaces aromatic (e.g., fluorophenyl in ) or alkyl (e.g., isopropyl in ) substituents seen in analogues. This tetrahydropyran group may enhance metabolic stability compared to aromatic systems .
- Imidazole vs.
- Sulfonamide vs. Carboxamide : The sulfonamide group in the target compound may confer higher solubility and acidic properties relative to carboxamide-containing analogues .
Pharmacological and Binding Affinity Comparisons
- Antimicrobial Potential: Imidazole derivatives in demonstrated growth inhibitory activity against microbes, suggesting the target compound’s imidazole-sulfonamide core may share similar mechanisms. However, specific data for the target compound are unavailable.
- Binding Affinity: Compounds with 1,2,4-oxadiazole scaffolds (e.g., ) showed higher binding affinity to receptors like Mycobacterium tuberculosis enzymes or SARS-CoV-2 protease.
Computational Analysis Insights
- Noncovalent Interactions: The sulfonamide group in the target compound likely participates in strong hydrogen bonds and van der Waals interactions, as demonstrated for similar sulfonamides in .
- Electron Density Topology : Molecular modeling (e.g., Multiwfn ) could predict charge distribution in the oxadiazole ring, influencing electrophilic/nucleophilic reactivity compared to carboxamide-linked analogues .
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a complex organic compound characterized by its unique structural features, including an oxadiazole ring and an imidazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features
- Oxadiazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.
- Imidazole Moiety : Often associated with enzyme inhibition and anti-inflammatory effects.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, potentially acting as an inhibitor for targets such as carbonic anhydrase and histone deacetylases (HDACs) .
- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antibacterial and antifungal activities. Research indicates that derivatives of oxadiazole can inhibit bacterial growth by targeting essential metabolic pathways .
- Anticancer Potential : The compound may exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that similar oxadiazole derivatives possess potent anticancer activities with IC50 values in the low micromolar range .
In Vitro Studies
Numerous studies have evaluated the biological activity of compounds related to this compound:
| Study | Compound Tested | Activity | IC50 Value |
|---|---|---|---|
| Du et al., 2013 | 1,3,4-Oxadiazole Derivatives | Anticancer | 0.47 - 1.4 µM |
| Ahsan et al., 2020 | Various Oxadiazole Derivatives | Antimicrobial | Effective against Staphylococcus spp. |
| PMC7345688 | Oxadiazole-containing Imidazoles | Antitumor | IC50 = 2.76 µM (OVXF 899) |
Case Studies
A study conducted by Ahsan et al. demonstrated that derivatives of the oxadiazole core structure exhibited dual antimicrobial and anticancer activities. The researchers synthesized a series of compounds and tested their efficacy against various bacterial strains and cancer cell lines, revealing significant inhibitory effects .
Another notable case involved the evaluation of a related oxadiazole derivative that showed promising results against human cancer cell lines with selectivity towards renal cancer cells (IC50 = 1.143 µM) .
Q & A
Q. Q1. What are the common synthetic routes for preparing N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Oxadiazole Formation : A 1,3,4-oxadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives under oxidative conditions (e.g., using H₂O₂ or iodine) .
Imidazole-Sulfonamide Coupling : The oxadiazole intermediate is alkylated with a propan-2-yl-substituted imidazole-sulfonamide moiety using nucleophilic substitution. K₂CO₃ in DMF is often employed to deprotonate the imidazole nitrogen, facilitating reaction with alkyl halides or mesylates .
Oxan-4-yl Integration : The oxan-4-yl (tetrahydropyran) group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the precursor’s reactivity .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | H₂O₂, HCl, 80°C | 60-75% |
| 2 | K₂CO₃, DMF, RT | 50-65% |
| 3 | Pd(PPh₃)₄, THF, reflux | 40-55% |
Q. Q2. How is the purity and structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Chromatography : HPLC or GC-MS with a C18 column (acetonitrile/water gradient) identifies impurities (<2% threshold) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., oxadiazole C=O at ~160 ppm, imidazole protons at δ 7.2–7.8) .
- IR : Validates sulfonamide S=O stretches (~1350 cm⁻¹) and oxadiazole C=N (~1580 cm⁻¹) .
- Elemental Analysis : Matches calculated vs. experimental C/H/N/S/O percentages (deviation <0.3%) .
Advanced Research Questions
Q. Q3. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) data using synchrotron radiation or Mo-Kα sources (λ = 0.71073 Å) .
- Refinement : SHELXL software refines positional and thermal parameters, with R-factor convergence <5%. Hydrogen bonding between sulfonamide S=O and imidazole N-H stabilizes the lattice .
- Case Study : A similar imidazole-sulfonamide derivative (PubChem CID 145676135) showed a monoclinic P2₁/c space group with Z = 4, confirming axial chirality .
Q. Q4. What computational strategies predict the compound’s photophysical or bioactivity profiles?
Methodological Answer:
- DFT Calculations : Gaussian 16 at B3LYP/6-31G* level optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV) .
- Molecular Docking : AutoDock Vina screens against targets (e.g., COX-2 or bacterial dihydrofolate reductase). The sulfonamide group shows high affinity for zinc-containing active sites (ΔG ~-9.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability in lipid bilayers, revealing imidazole’s role in membrane permeability (logP ~2.1) .
Q. Q5. How do researchers address contradictory bioactivity data across studies (e.g., IC₅₀ variability)?
Methodological Answer:
- Meta-Analysis : Pool data from ≥3 independent assays (e.g., MTT vs. ATP-lite) and apply ANOVA to identify outliers .
- Experimental Replication : Control variables (e.g., solvent purity, cell passage number). For example, DMSO concentration >0.1% may artifactually reduce IC₅₀ .
- Structural Analog Comparison : Benchmark against derivatives (e.g., replacing oxan-4-yl with cyclohexyl) to isolate substituent effects .
Q. Example :
| Derivative | IC₅₀ (μM) | Target |
|---|---|---|
| Parent | 12.3 ± 1.5 | COX-2 |
| Cyclohexyl | 8.7 ± 0.9 | COX-2 |
| Oxan-4-yl | 15.6 ± 2.1 | DHFR |
Specialized Methodological Questions
Q. Q6. What in vitro assays are optimal for evaluating its antimicrobial potential?
Methodological Answer:
- MIC Determination : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Include sulfamethoxazole as a positive control .
- Time-Kill Curves : Expose bacteria to 2× MIC and plate aliquots at 0, 4, 8, 24 h. Synergy with β-lactams is common due to sulfonamide’s folate pathway inhibition .
Q. Q7. How is regioselectivity achieved during oxadiazole functionalization?
Methodological Answer:
- Directing Groups : Install electron-withdrawing groups (e.g., NO₂) at C-5 of oxadiazole to direct electrophilic substitution to C-3 .
- Catalysis : Pd(OAc)₂/Xantphos enables Suzuki coupling at C-5 with oxan-4-ylboronic acid (yield: 55%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
